molecular formula C15H13NO2S B10813436 6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one

Cat. No.: B10813436
M. Wt: 271.3 g/mol
InChI Key: YQWJALSURRKLTN-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one is a heterocyclic compound that features a thiophene ring fused with an oxazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylphenylthiophene, the compound can be synthesized through a series of reactions involving ethylation, followed by cyclization with an oxazinone precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxazinone ring to more reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one is unique due to the presence of both ethyl and methyl groups, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals .

Properties

IUPAC Name

6-ethyl-2-(2-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-3-10-8-12-14(19-10)16-13(18-15(12)17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWJALSURRKLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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